4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide 4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9668462
InChI: InChI=1S/C18H16ClN3O2/c19-12-5-3-11(4-6-12)18(23)20-13-7-8-14-15(10-13)22-17(21-14)16-2-1-9-24-16/h3-8,10,16H,1-2,9H2,(H,20,23)(H,21,22)
SMILES: C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C18H16ClN3O2
Molecular Weight: 341.8 g/mol

4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

CAS No.:

Cat. No.: VC9668462

Molecular Formula: C18H16ClN3O2

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide -

Specification

Molecular Formula C18H16ClN3O2
Molecular Weight 341.8 g/mol
IUPAC Name 4-chloro-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide
Standard InChI InChI=1S/C18H16ClN3O2/c19-12-5-3-11(4-6-12)18(23)20-13-7-8-14-15(10-13)22-17(21-14)16-2-1-9-24-16/h3-8,10,16H,1-2,9H2,(H,20,23)(H,21,22)
Standard InChI Key MLBHXIKYVLSHTO-UHFFFAOYSA-N
SMILES C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Canonical SMILES C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl

Introduction

4-Chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that incorporates a benzamide moiety, a tetrahydrofuran ring, and a benzimidazole core. This structural arrangement confers unique chemical and biological properties, making it a subject of interest in medicinal chemistry. The compound's molecular formula is C18H16ClN3O2, indicating a diverse array of functional groups that contribute to its chemical behavior and potential applications .

Synthesis

The synthesis of 4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps, including the formation of the benzimidazole core and its subsequent modification with the tetrahydrofuran and benzamide moieties. Optimizing reaction conditions such as temperature, solvents, and catalysts is crucial for achieving high yields and purity in the final product.

Biological Activity and Potential Applications

While specific biological activity data for 4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is limited, compounds with similar structures have shown promise in various therapeutic areas. The benzimidazole core is known for its involvement in interactions with biological macromolecules, suggesting potential applications in enzyme inhibition and protein-ligand interactions.

Comparison with Related Compounds

4-Chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide shares structural similarities with other benzimidazole derivatives, such as 4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide, which exhibits promising biological activities due to its unique structural features. A comparison of these compounds highlights their diverse potential applications:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamideBenzamide derivative with chloro substituentPotential cytotoxic activity
4-Fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamideSulfonamide derivative with fluoro substituentEnhanced solubility and biological activity
VenetoclaxBCL-2 inhibitorUsed in blood cancer treatment

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator